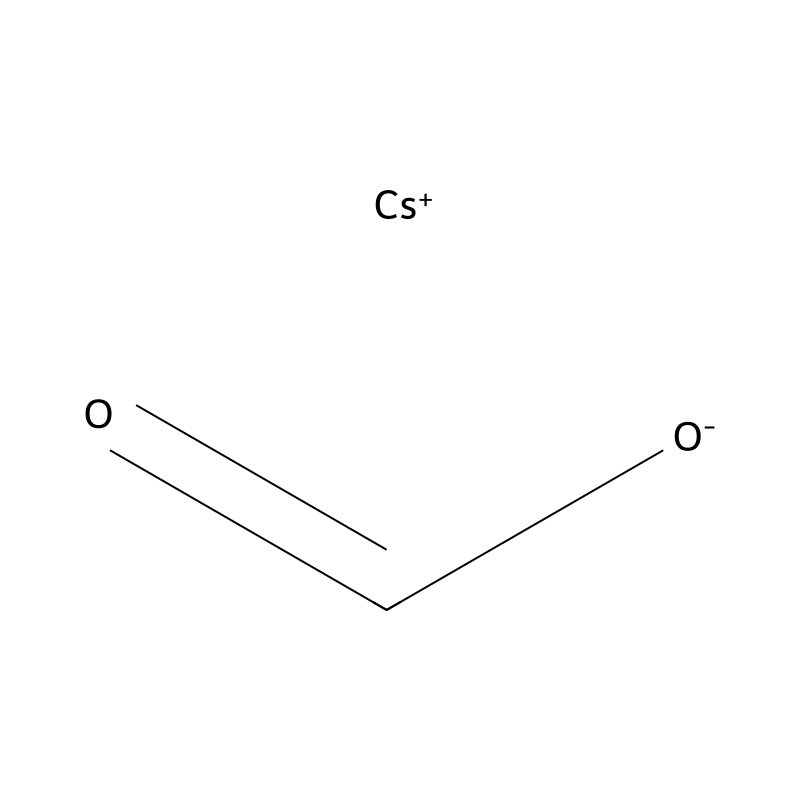

Cesium formate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Drilling Fluids and Completion Fluids:

- Oil and Gas Industry: Cesium formate solution, also known as cesium formate brine (CsFo), is primarily used in the oil and gas industry as a drilling fluid, drill-tip lubricant, and formation stabilizer. Its high density, environmental friendliness, and stability under high temperatures and pressures make it a valuable asset .

Precursor Material for Perovskite Crystals:

- Photovoltaics: Research explores the use of cesium formate as a precursor material for cesium tin iodide (CsSnI3), a promising perovskite crystal for highly efficient photovoltaic solar cells. Cesium formate offers advantages like improved film formation and control over crystal morphology, potentially leading to better performing solar cells .

Other Potential Applications:

- Emerging fields: Ongoing research investigates potential applications of cesium formate in various scientific fields. This includes its use as a:

Cesium formate is a chemical compound with the formula . It is a salt of cesium and formic acid, characterized by its white crystalline appearance. Cesium formate is soluble in water and has been studied for its unique properties, particularly in the context of industrial applications. As an alkali metal formate, it exhibits properties typical of salts derived from weak acids and strong bases, making it useful in various chemical contexts.

Uniqueness of Cesium Formate: What sets cesium formate apart is its high density and low viscosity compared to other alkali metal formates, making it particularly effective for use in high-pressure environments like oil drilling operations. Its unique properties enable it to maintain stability under extreme conditions where other salts might fail.

The synthesis of cesium formate can be achieved through multiple methods:

- Direct Reaction: Mixing cesium hydroxide with formic acid in aqueous solutions.

- Double Decomposition: Reacting cesium carbonate with formic acid.

- Hydrolysis: The hydrolysis of cesium cesioformate can also yield cesium formate.

- Patented Methods: Recent patents describe methods involving the conversion of cesium alum in deionized water to produce high-purity cesium formate solutions .

These methods vary in complexity and yield, allowing for flexibility depending on industrial or laboratory needs.

Cesium formate has several notable applications:

- Drilling Fluids: It is widely used in oil drilling as a component of drilling fluids due to its high density and low viscosity, which help stabilize boreholes .

- Chemical Precursor: Cesium formate serves as a precursor for synthesizing other compounds, including cesium tin iodide .

- Heat Transfer Fluids: Its properties make it suitable for use in heat transfer applications within industrial processes.

Studies on the interactions of cesium formate with other compounds have highlighted its role in various chemical environments. For instance, it can act as a stabilizing agent in drilling fluids by interacting with water molecules to enhance fluid properties . Additionally, interaction studies have shown that cesium formate can influence the solubility and reactivity of other salts in solution.

Several compounds share similarities with cesium formate, particularly other alkali metal formates. Here are some notable examples:

| Compound | Formula | Unique Features | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| Potassium Formate | Lower density; used similarly in drilling fluids. | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Sodium Formate | More common; less expensive; used in various applications. | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Lithium Formate | Lightweight; used in specialized

The historical development of cesium formate begins with the discovery of cesium itself in 1860 by German chemist Robert Bunsen and physicist Gustav Kirchhoff [1] [2]. These researchers utilized the newly developed method of flame spectroscopy to identify cesium in mineral water from Bad Dürkheim, Germany. The element was named "caesium" after the Latin word "caesius," meaning heavenly blue, due to the two prominent blue lines observed in its emission spectrum [3] [2]. Twenty-one years later, in 1881, Carl Setterberg successfully isolated metallic cesium through the electrolysis of cesium salts [3] [4]. Foundation of Formate Brine TechnologyThe conceptual foundation for cesium formate applications in drilling fluids was established through a patent filed by Philip Sturla and Tony Clarke-Sturman in 1987 [5] [6]. This patent represented the first formal recognition of formate brines as potentially valuable drilling fluid additives. The inventors discovered that the temperature stability of common drilling fluid polymers was significantly increased when dissolved in aqueous solutions containing high concentrations of alkali metal formates [6]. Shell Research Development ProgramThe systematic development of cesium formate as a drilling fluid began in late 1990 when Shell Research KSEPL in The Hague initiated research project RR/53 under the Drilling Fluids team [7] [5]. This research program was specifically designed to develop high-density, solids-free reservoir drill-in and completion brines for creating deep slim hole wells. The project was sponsored by Shell UK, Shell Nigeria Exploration and Production Company Limited, and Brunei Shell Petroleum Co. Sdn. Bhd [5]. The Shell Research team recognized that formate-based brines could address the critical need for high-performance fluids necessary for implementing new drilling and completion techniques being introduced in the early 1990s [6]. These techniques included long horizontal drilling, extended reach drilling, slim hole drilling, through tubing drilling, and coiled tubing drilling, all of which required solids-free drilling fluids to minimize circulating pressure losses and equivalent circulating density [6]. First Oilfield ApplicationsThe first successful field applications of cesium formate occurred in 1999 in the North Sea, representing the culmination of nearly a decade of research and development [10] [15] [16]. Three major oil companies—Shell, Total, and Elf Exploration—conducted the initial field trials in high-pressure, high-temperature completion operations [10]. The first application was by Shell UK Expro in a coiled tubing completion operation on the high-pressure, high-temperature Shearwater development, where reservoir conditions reached 182°C and 965 bar [10]. The second application involved Total's Dunbar platform in the Northern North Sea, where cesium formate was used as a completion fluid in an extended-reach well [10]. The third and most challenging application was Elf Exploration's Elgin/Franklin field, where cesium formate was used in an ultra-high-pressure, high-temperature completion operation with reservoir pressures of 1,105 bar and bottom hole temperatures of 205°C [10] [16]. Evolution to Drilling Fluid ApplicationsThe transition from completion fluid to drilling fluid applications represented a significant expansion in cesium formate utilization. In January 2001, cesium formate was first used as a reservoir drilling fluid in Statoil's Huldra gas/condensate field in the North Sea [17] [18]. This application arose from operational challenges encountered with conventional barite-weighted oil-based mud, which experienced severe barite sag problems during well control operations [17]. The success of cesium formate as a drilling fluid in the Huldra field demonstrated its superior performance characteristics, including excellent hole stability, low equivalent circulating densities, good hole cleaning, and enhanced drilling efficiency [17]. These achievements established cesium formate as a viable alternative to conventional drilling fluids for challenging well construction operations. Technological Advancement and Industry AdoptionFollowing the successful initial applications, cesium formate quickly gained acceptance throughout the oil and gas industry. By 2008, more than 130 high-pressure, high-temperature well operations had utilized cesium formate at temperatures as high as 216°C and pressures up to 117 MPa [19]. The compound demonstrated excellent compatibility with various corrosive gases including carbon dioxide, hydrogen sulfide, and oxygen [19]. The widespread adoption of cesium formate was facilitated by its superior environmental profile, receiving the highest environmental rating from the UK Department of Trade and Industry [10]. This environmental compatibility, combined with its technical performance advantages, made cesium formate the preferred choice for environmentally sensitive drilling operations. Modern Era and Ownership ChangesThe modern era of cesium formate development was marked by the acquisition of the TANCO mine by Sinomine Resource Group in 2019 [9] [20]. Sinomine paid $135 million for the acquisition, maintaining continuity in cesium formate production while expanding global distribution capabilities [20]. Under the new ownership, cesium formate has continued to be used in challenging well construction operations worldwide, with applications spanning over 600 well operations [5].

Physical Description Liquid

Hydrogen Bond Acceptor Count 2

Hydrogen Bond Donor Count 1

Exact Mass 178.91093126 g/mol

Monoisotopic Mass 178.91093126 g/mol

Heavy Atom Count 4

Related CAS

64-18-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 125 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H302 (95.2%): Harmful if swallowed [Warning Acute toxicity, oral]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H371 (31.2%): May cause damage to organs [Warning Specific target organ toxicity, single exposure]; H373 (48%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Irritant;Health Hazard Other CAS

3495-36-1

Wikipedia

Cesium formate

General Manufacturing Information

Oil and gas drilling, extraction, and support activities

Synthetic dye and pigment manufacturing Formic acid, cesium salt (1:1): ACTIVE Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|